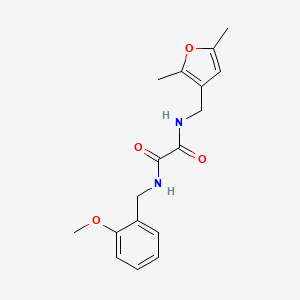

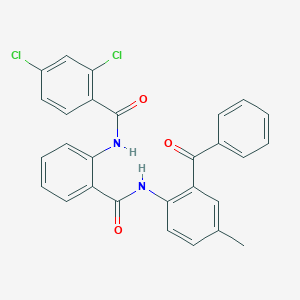

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide is a complex organic molecule that can be categorized within the family of benzamides. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the general class of benzamides is represented, which allows for an extrapolation of the potential properties and applications of the compound.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, the synthesis of similar compounds has been achieved through various methods. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was accomplished and characterized using X-ray diffraction, IR, NMR, and UV-Vis spectra . Similarly, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their physical and chemical properties. X-ray diffraction studies provide detailed insights into the crystal structure, which can be complemented by computational methods such as DFT calculations to optimize geometrical structures and predict vibrational frequencies and chemical shifts . The molecular structure of the compound would likely exhibit similar characteristics, with the presence of dichlorobenzamide potentially influencing its electronic properties and reactivity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their substituents. The papers do not directly address the reactivity of this compound, but they do provide insights into the reactivity of related compounds. For example, the formation of metal complexes with benzamide ligands has been studied, indicating that such compounds can act as ligands in coordination chemistry . This suggests that the compound may also form complexes with transition metals, which could be of interest in materials science or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and antimicrobial activity. For instance, the antimicrobial properties of new acylthiourea derivatives were found to be dependent on the substituents attached to the thiourea nitrogen . Similarly, the dichlorobenzamide moiety in the compound of interest could confer unique properties that would be valuable in pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

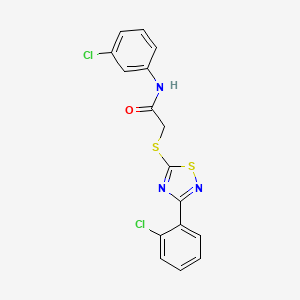

Research has shown the synthesis of acylthioureas and their derivatives, which demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These strains are known for their ability to grow in biofilms, suggesting the potential of these derivatives for further development as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). Another study explored new acylthiourea derivatives for their antimicrobial properties against various bacterial and fungal strains, indicating their activity at low concentrations (Limban et al., 2011).

Agricultural Applications

A study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide highlighted its herbicidal activity on annual and perennial grasses, demonstrating potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970). This suggests its applications in agriculture for controlling undesirable vegetation.

Material Science

In the field of material science, derivatives of phenylglycine were synthesized to improve the electrochemical properties of poly ortho aminophenol (POAP), indicating their potential as active electrodes for supercapacitors. This study underscores the importance of bonding and electronic molecular structures on the atomic-scale electronic properties, with implications for energy storage applications (Kowsari et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl2N2O3/c1-17-11-14-25(22(15-17)26(33)18-7-3-2-4-8-18)32-28(35)21-9-5-6-10-24(21)31-27(34)20-13-12-19(29)16-23(20)30/h2-16H,1H3,(H,31,34)(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHXUKPTFACHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)